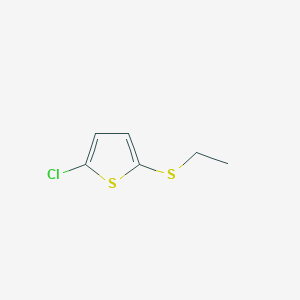
5-Chloro-2-thienyl ethyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-thienyl ethyl sulfide is a chemical compound that belongs to the class of organosulfur compounds. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, substituted with a chlorine atom at the 5-position and an ethyl sulfide group at the 2-position. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-thienyl ethyl sulfide can be achieved through several methods. One common approach involves the reaction of 5-chlorothiophene-2-carbaldehyde with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the thiol to the aldehyde, followed by cyclization to form the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves the use of catalytic processes to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-thienyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino-substituted thiophenes, alkoxy-substituted thiophenes.
Scientific Research Applications
5-Chloro-2-thienyl ethyl sulfide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-thienyl ethyl sulfide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, thiophene derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . Additionally, the compound may interact with cellular signaling pathways, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thienyl ethyl sulfide: Similar structure but with a bromine atom instead of chlorine.
2-Thienyl ethyl sulfide: Lacks the chlorine substituent.
5-Chloro-2-thienyl methyl sulfide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
5-Chloro-2-thienyl ethyl sulfide is unique due to the presence of both a chlorine atom and an ethyl sulfide group on the thiophene ring. This combination of substituents imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-5-ethylsulfanylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClS2/c1-2-8-6-4-3-5(7)9-6/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOMYBUNNSVHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














